molecular formula C14H17NO B2968521 N-(1-phenylcyclopentyl)prop-2-enamide CAS No. 2411260-01-8

N-(1-phenylcyclopentyl)prop-2-enamide

Cat. No.: B2968521
CAS No.: 2411260-01-8
M. Wt: 215.296
InChI Key: PHMKJOVMXWTKBB-UHFFFAOYSA-N
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Description

N-(1-phenylcyclopentyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylcyclopentyl)prop-2-enamide can be synthesized through several methods. One common approach involves the electrophilic activation of amides. This method employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . The reaction setup is relatively simple and can accommodate a broad substrate scope.

Another method involves the Ugi four-component reaction, which includes the coupling of 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid at room temperature . This multicomponent reaction is known for its efficiency and good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of enamide synthesis can be applied. Industrial production would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylcyclopentyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, forming the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields the corresponding amine, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(1-phenylcyclopentyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenylcyclopentyl)prop-2-enamide involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is known that enamides can participate in various biochemical processes due to their reactive double bond and amide group. These interactions can lead to the modulation of enzyme activities or receptor binding, influencing biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylcyclopentyl)prop-2-enamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Unlike acrylfentanyl, which is primarily used as an analgesic, and entacapone, which is a pharmaceutical agent, this compound has broader applications in chemistry, biology, and industry.

Properties

IUPAC Name

N-(1-phenylcyclopentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-13(16)15-14(10-6-7-11-14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMKJOVMXWTKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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